2-{2-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-2-OXOETHYL}-6-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE
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Overview
Description
2-{2-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-2-OXOETHYL}-6-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxypiperidine moiety, and a dimethoxyphenyl group, all connected through a dihydropyridazinone core.
Preparation Methods
The synthesis of 2-{2-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-2-OXOETHYL}-6-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactionsThe final step involves the formation of the dihydropyridazinone core under specific reaction conditions, such as the use of catalysts and controlled temperature .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine moiety can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-2-OXOETHYL}-6-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Research focuses on its potential effects on various biological pathways and its efficacy in treating certain diseases.
Material Science: The compound’s unique properties make it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The chlorophenyl and hydroxypiperidine moieties are believed to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds include other derivatives of piperidine and pyridazinone, such as:
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Known for its biological activities and applications in medicinal chemistry.
2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE: Another compound with a similar structural motif and potential biological applications.
The uniqueness of 2-{2-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-2-OXOETHYL}-6-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O5/c1-33-21-9-3-17(15-22(21)34-2)20-8-10-23(30)29(27-20)16-24(31)28-13-11-25(32,12-14-28)18-4-6-19(26)7-5-18/h3-10,15,32H,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXDTLCCYQKOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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